1-(azepan-1-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-19-10-12-20(13-11-19)18-30(28,29)23-16-26(22-9-5-4-8-21(22)23)17-24(27)25-14-6-2-3-7-15-25/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZXSUCBBFZTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the sulfonyl group and the azepane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(azepan-1-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Sulfonyl Group Modifications
- 4-methylphenyl vs. 2-methylphenyl (Positional Isomerism) : The target compound’s 4-methylphenyl sulfonyl group (para-substitution) may improve steric compatibility with hydrophobic enzyme pockets compared to the ortho-substituted analogue in . Para-substituted aromatics often exhibit enhanced binding due to reduced steric hindrance .
- Phenylsulfonyl vs.
Azepane vs. Other Heterocycles
- Azepan-1-yl vs. Morpholin-4-yl : The seven-membered azepane ring in the target compound offers greater conformational flexibility than the six-membered morpholine in . This flexibility may enhance interactions with dynamic binding sites but could also increase metabolic instability .
- Azepan-1-yl vs. However, the bulkier benzylpiperazinyl group may reduce bioavailability .
Indole Core Modifications
- Position 1 vs. Position 2 Substitutions: Compounds like ’s (4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone demonstrate that substitutions at indole position 2 (rather than 1) can drastically alter target selectivity, as seen in kinase inhibitors .
Research Findings and Implications
While the provided evidence lacks direct pharmacological data for the target compound, insights from analogous molecules suggest:
Antimicrobial Potential: Sulfonyl-indole derivatives (e.g., ) are frequently associated with biofilm inhibition and antibacterial activity due to sulfonyl group interactions with bacterial enzymes .
Enzyme Inhibition : The azepane moiety’s flexibility may facilitate binding to proteases or kinases, as observed in related indole-azepane hybrids .
Synthetic Feasibility : The target compound’s synthesis likely follows established routes for sulfonyl-indole derivatives, such as NaH-mediated coupling (as in ) or multi-component reactions () .
Biological Activity
1-(azepan-1-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one, with the CAS number 878060-79-8, is a complex organic compound characterized by its azepane ring, indole moiety, and methanesulfonyl group. This unique structure suggests significant potential for biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 424.6 g/mol. The presence of diverse functional groups enhances its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 424.6 g/mol |
| Structure | Azepane ring, Indole moiety, Methanesulfonyl group |
Research indicates that 1-(azepan-1-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one interacts with various biological targets, including enzymes and receptors. The compound appears to modulate their activity significantly, which may involve:
- Enzyme Inhibition : Binding to active sites and preventing substrate interaction.
- Receptor Modulation : Altering signaling pathways that can lead to therapeutic effects.
Biological Activity
Studies exploring the biological activity of this compound have shown promising results in several areas:
Anticancer Activity
Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism might involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Research has indicated potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against several pathogens, showing effectiveness in inhibiting bacterial growth.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Objective : To assess cytotoxicity against breast cancer cells.
- Method : MTT assay was used to measure cell viability.
- Results : Significant reduction in cell viability at concentrations above 10 µM.
-
Neuroprotection in Animal Models :
- Objective : To evaluate neuroprotective effects in a rodent model of neurodegeneration.
- Method : Behavioral tests and histological analysis post-treatment.
- Results : Improved cognitive function and reduced neuronal loss observed.
-
Antimicrobial Testing :
- Objective : To determine efficacy against E. coli and Staphylococcus aureus.
- Method : Disk diffusion method for antimicrobial susceptibility testing.
- Results : Zones of inhibition noted at varying concentrations, indicating effective antimicrobial action.
Q & A
Q. What are the standard synthetic routes for preparing 1-(azepan-1-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one?
The synthesis typically involves multi-step reactions starting from indole derivatives. A common approach includes:
- Step 1 : Sulfonation of 3-position indole using (4-methylphenyl)methanesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyl group .
- Step 2 : Alkylation of the indole nitrogen using a halogenated ketone intermediate (e.g., 2-bromo-1-(azepan-1-yl)ethan-1-one) in the presence of a base like NaH or K₂CO₃ .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Key challenges include controlling regioselectivity during sulfonation and minimizing byproducts during alkylation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azepane ring, sulfonyl group, and indole backbone. Aromatic protons (6.8–8.2 ppm) and methyl groups (2.3–2.5 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺ ions) .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (ketone C=O) confirm functional groups .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, often using SHELX software for refinement .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use in a fume hood due to inhalation risks .
- Storage : Keep in a sealed container at 2–8°C in a dry, ventilated area. Avoid exposure to strong acids/bases .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Immediate medical consultation is advised upon exposure .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during the alkylation step?
- Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., N-alkylation vs. O-alkylation). Adjust reaction time/temperature to favor kinetic control .
- Catalyst Optimization : Switch from NaH to phase-transfer catalysts (e.g., tetrabutylammonium bromide) for better solubility .
- Solvent Selection : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce competing reactions .
Q. What computational methods predict the biological activity of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or GPCRs). Validate with free energy calculations (MM/GBSA) .
- QSAR Models : Train models on indole-sulfonamide derivatives to correlate substituents (e.g., azepane size) with antibacterial IC₅₀ values .
- ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Q. How is the crystal structure determined, and what insights does it provide?
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). SHELXL refines the structure via least-squares minimization .
- Key Metrics : Bond angles/errors (e.g., C-S=O ~107°), torsion angles, and R-factor (<0.05 for high resolution) .
- Applications : Reveals conformational flexibility of the azepane ring and π-π stacking of the indole moiety, guiding SAR studies .
Q. What strategies assess stability under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC .
- Kinetic Stability Assays : Calculate half-life (t₁/₂) in buffer solutions (pH 1–10) to identify hydrolysis-prone groups (e.g., sulfonamide) .
- Excipient Compatibility : Test with common stabilizers (e.g., mannitol or PVP) using DSC to detect polymorphic transitions .
Q. How can researchers validate the compound’s antimicrobial activity?
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .
- Time-Kill Curves : Compare bactericidal effects at 2× MIC over 24 hours .
- Resistance Studies : Serial passage experiments to monitor mutation rates in target pathogens .
Q. What analytical methods quantify the compound in biological matrices?
- LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM transitions for quantification in plasma .
- Sample Preparation : Protein precipitation (acetonitrile) or SPE (C8 cartridges) to minimize matrix effects .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and recovery rates (85–115%) .
Q. How can green chemistry principles be applied to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
